3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide 3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 329932-82-3
VCID: VC0409516
InChI: InChI=1S/C14H11ClN4O2S/c1-7-11(13(20)16-14-18-17-8(2)22-14)12(19-21-7)9-5-3-4-6-10(9)15/h3-6H,1-2H3,(H,16,18,20)
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C
Molecular Formula: C14H11ClN4O2S
Molecular Weight: 334.8g/mol

3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide

CAS No.: 329932-82-3

Main Products

VCID: VC0409516

Molecular Formula: C14H11ClN4O2S

Molecular Weight: 334.8g/mol

3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide - 329932-82-3

CAS No. 329932-82-3
Product Name 3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Molecular Formula C14H11ClN4O2S
Molecular Weight 334.8g/mol
IUPAC Name 3-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C14H11ClN4O2S/c1-7-11(13(20)16-14-18-17-8(2)22-14)12(19-21-7)9-5-3-4-6-10(9)15/h3-6H,1-2H3,(H,16,18,20)
Standard InChIKey ZQIRJXYNVOBHNH-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C
PubChem Compound 690605
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator